

Technical Validation Guide: Infrared Spectroscopy of H-His(1-Me)-OMe HCl[1]

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Compound of Interest

Compound Name: *H-His(1-Me)-OMe HCl*

CAS No.: 256657-21-3

Cat. No.: B6342809

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Product: **H-His(1-Me)-OMe HCl** (L-Histidine methyl ester, 1-methyl-, dihydrochloride) CAS: 57519-09-2 (Generic for base/salt variants) Method: Fourier-Transform Infrared Spectroscopy (FT-IR) Application: Quality Control (QC), Structural Validation, Impurity Profiling[1]

Executive Summary & Scope

This guide provides a technical framework for validating the identity and purity of **H-His(1-Me)-OMe HCl** using Infrared Spectroscopy. Unlike generic certificates of analysis, this document focuses on the causality of spectral features, enabling researchers to distinguish this specific derivative from its common degradation products (free acid) and structural analogs (non-methylated histidine).

Why this matters: H-His(1-Me)-OMe is a critical intermediate in epigenetic research and peptide synthesis.[1] Two primary failure modes exist:

- Hydrolysis: Conversion of the methyl ester (-OMe) back to the free acid (-OH).[1]
- Isomeric Confusion: Misidentification between 1-Methylhistidine and 3-Methylhistidine derivatives.[1]

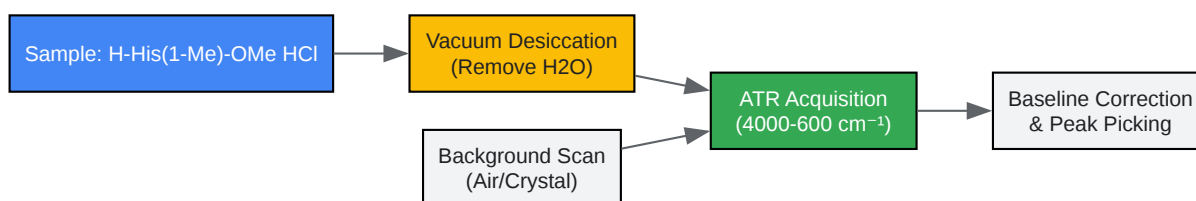
Experimental Protocol (Best Practices)

To ensure reproducible data, the following protocol minimizes environmental interference (specifically atmospheric water vapor, which obscures the critical Amine/HCl region).

Sample Preparation[2]

- Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent halide exchange with the HCl salt.[1]
- Pre-treatment: The HCl salt is hygroscopic.[1] Vacuum dry the sample at room temperature for 30 minutes prior to scanning to reduce broad O-H interference.[1]

Data Acquisition Workflow



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Figure 1: Optimized workflow for hygroscopic amino acid ester salts.

Spectral Analysis: The "Fingerprint" of H-His(1-Me)-OMe HCl[1]

The spectrum of this molecule is defined by three distinct regions. Validation requires the simultaneous presence of the Ester Carbonyl (Identity) and the Ammonium Envelope (Salt Form).

Table 1: Critical Peak Assignments

Functional Group	Frequency (cm ⁻¹)	Intensity	Shape	Diagnostic Value
Ester C=O ^[1] Stretch	1735 – 1755	Strong	Sharp	Primary ID. Confirms the methyl ester. ^[1] Absence indicates hydrolysis. ^[1]
Ammonium (NH ₃ ⁺)	2600 – 3200	Medium	Broad	Confirms HCl salt formation. ^[1] Often overlaps with C-H stretches. ^[1]
Imidazole Ring (C=C/C=N)	1580 – 1640	Medium	Sharp	Characteristic of the histidine side chain.
C-O-C Stretch (Ester)	1150 – 1250	Strong	Sharp	"Rule of Three" confirmation for esters (along with C=O). ^[1]
Methyl C-H (N-Me & O-Me)	2850 – 2950	Weak	Shoulder	Differentiates from non-methylated analogs (often buried in NH band). ^[1]

Detailed Mechanistic Insight

1. The Ester "Smoking Gun" (1735–1755 cm⁻¹)

The most critical validation point is the carbonyl stretch.^[2]

- Target: A sharp peak >1735 cm⁻¹.

- Failure Mode: If this peak shifts to 1600–1650 cm^{-1} (carboxylate antisymmetric stretch), the ester has hydrolyzed to the free acid (H-His(1-Me)-OH).[1] This is a common shelf-life failure.
[1]

2. The HCl Salt "Envelope" (2600–3200 cm^{-1})

As a hydrochloride salt, the N-terminus is protonated (

).

This creates a broad, multi-band absorption system often called the "ammonium envelope."

- Observation: You will not see a sharp single N-H peak.[1] Instead, expect a messy, broad region that partially obscures the sharp C-H stretches of the methyl groups.
- Validation: The presence of this broad band confirms the salt form. Free bases would show sharper N-H stretches at higher frequencies ($>3300 \text{ cm}^{-1}$).[1]

3. The N-Methyl Imidazole Distinction

Distinguishing H-His(1-Me)-OMe from H-His-OMe (non-methylated) by IR alone is subtle but possible.[1]

- H-His-OMe: Possesses an N-H stretch on the imidazole ring (broad band $\sim 3100\text{-}3400 \text{ cm}^{-1}$ depending on H-bonding).[1]
- H-His(1-Me)-OMe: The N1 position is methylated.[1][3] The loss of the imidazole N-H stretch and the appearance of specific N-CH₃ bending modes ($\sim 1400\text{-}1450 \text{ cm}^{-1}$) serves as secondary confirmation.

Comparative Analysis: Alternatives & Impurities

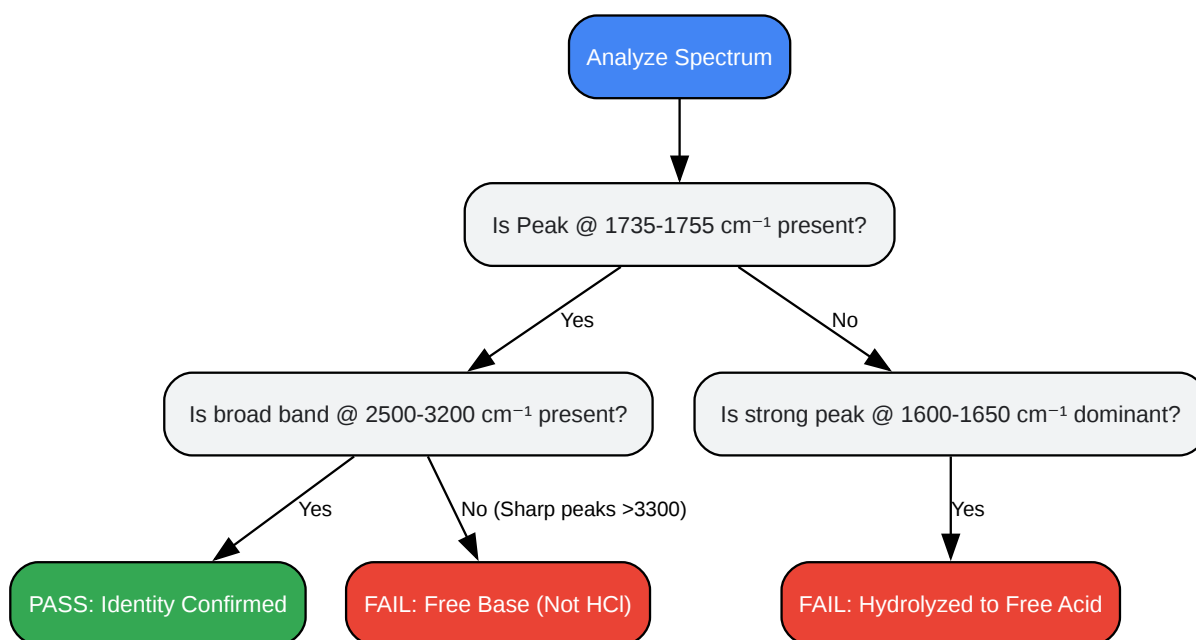
To validate your product, compare your spectrum against these known profiles of potential contaminants or analogs.

Table 2: Comparative Spectral Shifts

Feature	H-His(1-Me)-OMe HCl (Target)	H-His(1-Me)-OH (Hydrolysis Impurity)	H-His-OMe HCl (Non-methylated Analog)
Carbonyl (C=O)	~1745 cm ⁻¹ (Ester)	~1610-1640 cm ⁻¹ (Carboxylate)	~1745 cm ⁻¹ (Ester)
C-O Stretch	Present (~1200)	Absent	Present (~1200)
Imidazole N-H	Absent	Absent	Present (Broad band)
Fingerprint	Matches 1-Me Standard	Matches 1-Me Standard	Matches His Standard

Validation Decision Logic

Use this logic gate to determine if your batch passes QC based on the IR data.



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Figure 2: QC Decision Tree for **H-His(1-Me)-OMe HCl** validation.

References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).^[1]^[4] (General Histidine Methyl Ester IR Data).^[1] [[Link](#)]^[1]
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- PubChem. Histidine methyl ester Compound Summary. National Library of Medicine.^[1]^[5] [[Link](#)]
- Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. (Reference for Carbonyl vs Carboxylate shifts). [[Link](#)]

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